molecular formula C19H20O2 B11947644 4,4-Dimethyl-3-(4-phenoxyphenyl)-1-pentyn-3-ol CAS No. 67460-90-6

4,4-Dimethyl-3-(4-phenoxyphenyl)-1-pentyn-3-ol

Cat. No.: B11947644
CAS No.: 67460-90-6
M. Wt: 280.4 g/mol
InChI Key: ZDTXNENPXAORHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-3-(4-phenoxyphenyl)-1-pentyn-3-ol is an organic compound with a complex structure that includes both aliphatic and aromatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-3-(4-phenoxyphenyl)-1-pentyn-3-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the alkylation of a phenol derivative followed by a series of reactions including acetylation, reduction, and alkyne formation. The reaction conditions often require the use of catalysts, specific temperatures, and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as automated synthesis and real-time monitoring can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3-(4-phenoxyphenyl)-1-pentyn-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert certain functional groups into more reduced forms.

    Substitution: This reaction can replace one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4,4-Dimethyl-3-(4-phenoxyphenyl)-1-pentyn-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,4-Dimethyl-3-(4-phenoxyphenyl)-1-pentyn-3-ol exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,4-Dimethyl-3-(4-phenoxyphenyl)-1-pentyn-3-ol include other phenoxyphenyl derivatives and alkyne-containing molecules. These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple fields make it a valuable compound for scientific research and industrial use.

Properties

CAS No.

67460-90-6

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

4,4-dimethyl-3-(4-phenoxyphenyl)pent-1-yn-3-ol

InChI

InChI=1S/C19H20O2/c1-5-19(20,18(2,3)4)15-11-13-17(14-12-15)21-16-9-7-6-8-10-16/h1,6-14,20H,2-4H3

InChI Key

ZDTXNENPXAORHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C#C)(C1=CC=C(C=C1)OC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.